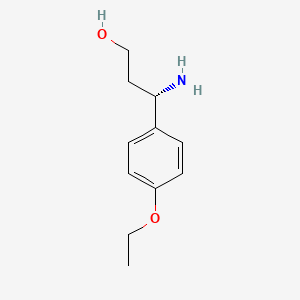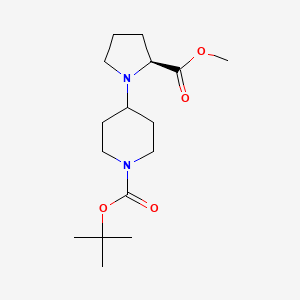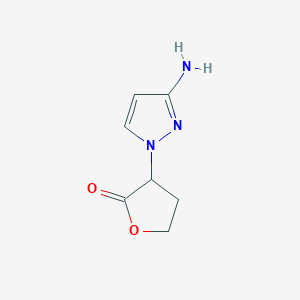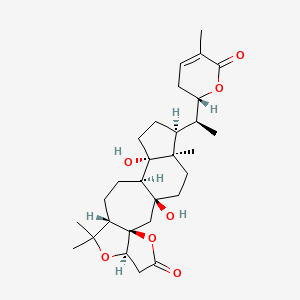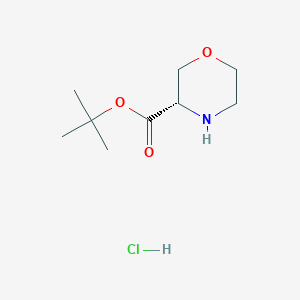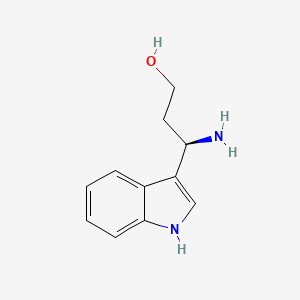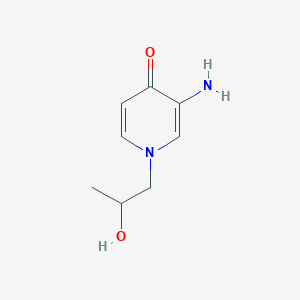![molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound with the molecular formula C7H11N5O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea typically involves the reaction of 3-amino-4-methylpyrazole with acetic anhydride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Catalyst: None required
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-4-methylpyrazole: A precursor in the synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea.
Pyrazolo[1,5-a]pyrimidines:
Aminopyrazoles: A class of compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its value in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N5O2 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
InChI-Schlüssel |
UULYVXLBSRXPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



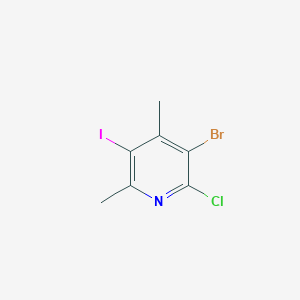
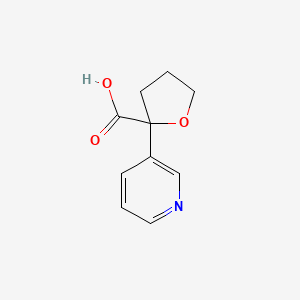

![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
